7,8-Dihydro-5H-[1,2,4]triazolo[4,3-a]azepin-9(6H)-one
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Overview
Description
7,8-Dihydro-5H-[1,2,4]triazolo[4,3-a]azepin-9(6H)-one is a heterocyclic compound that belongs to the class of triazoloazepines. This compound is characterized by its unique fused ring structure, which includes a triazole ring fused to an azepine ring. The compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-5H-[1,2,4]triazolo[4,3-a]azepin-9(6H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine derivatives with cyclic ketones or aldehydes, followed by cyclization to form the triazoloazepine ring system. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydro-5H-[1,2,4]triazolo[4,3-a]azepin-9(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
7,8-Dihydro-5H-[1,2,4]triazolo[4,3-a]azepin-9(6H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7,8-Dihydro-5H-[1,2,4]triazolo[4,3-a]azepin-9(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein, resulting in various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 7,8,9,10-Tetrahydro-6H-azepino[1,2-a]indoles
- 4-Oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles
- 1,2,4,5-Tetrahydro-[1,4]oxazepino[4,5-a]indoles
Uniqueness
7,8-Dihydro-5H-[1,2,4]triazolo[4,3-a]azepin-9(6H)-one is unique due to its specific triazoloazepine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H9N3O |
---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]azepin-9-one |
InChI |
InChI=1S/C7H9N3O/c11-6-3-1-2-4-10-5-8-9-7(6)10/h5H,1-4H2 |
InChI Key |
WWKVWOUFDBXAFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C=NN=C2C(=O)C1 |
Origin of Product |
United States |
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